![molecular formula C24H21N3O8S B4302361 3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302361.png)
3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Overview
Description
3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 549.62 g/mol. This compound has several important properties that make it useful for a variety of applications, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to act by binding to specific biomolecules and causing changes in their conformation or function. This can lead to alterations in cellular signaling pathways and ultimately to changes in cell behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline depend on the specific biomolecules it interacts with. For example, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. It has also been shown to bind to proteins and alter their function, leading to changes in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in lab experiments is its ability to act as a fluorescent probe, which allows for easy detection and quantification of biomolecules. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline. One area of interest is the development of new therapeutic agents based on this compound for the treatment of cancer and other diseases. Another area of interest is the use of this compound in the development of new diagnostic tools for the detection of biomolecules in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with specific biomolecules.
Scientific Research Applications
3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O8S/c1-15-4-7-19(8-5-15)36(32,33)25-14-17(10-16-6-9-22(34-2)23(11-16)35-3)24-20(25)12-18(26(28)29)13-21(24)27(30)31/h4-13H,14H2,1-3H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZJJDYSZSEUNU-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC(=C(C=C3)OC)OC)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC(=C(C=C3)OC)OC)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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